REACTION_CXSMILES
|
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([NH2:12])[C:7](=[CH:10][CH:11]=1)[O:8][CH3:9]>ClCCl>[Cl:3][C:4]1[C:11]([Br:1])=[CH:10][C:7]([O:8][CH3:9])=[C:6]([NH2:12])[CH:5]=1
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
23.55 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(OC)=CC1)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with NaOH
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography over silica gel (elution with 10% ethyl acetate in hexanes)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1Br)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |